molecular formula C11H13NO3 B13260934 Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13260934
M. Wt: 207.23 g/mol
InChI Key: LOEXOYVSAOKOAY-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group attached to the pyridine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the intermediate cyclopropylpyridine. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product. The reaction conditions generally involve refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)acetate
  • Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Methyl 2-(4-hydroxy-1-(naphthalen-1-yl)methyl)-2-oxo-1,2-dihydropyridin-3-yl)acetate

Uniqueness

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 207.23 g/mol. The compound features a unique cyclopropyl group and a dihydropyridine moiety, which contribute to its biological activity. Its structure is depicted as follows:

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
CAS Number2059987-90-3

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

1. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Mechanism of Action
The mechanism of action is believed to involve interactions with specific enzymes or receptors. Research is ongoing to elucidate these interactions and identify the biochemical pathways affected by the compound .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those of traditional antibiotics .

Case Study 2: Inhibition of Inflammatory Cytokines
Another study evaluated the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory stimuli. Results indicated a marked reduction in cytokine production, suggesting that this compound could be effective in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeatureUnique Biological Activity
Methyl 2-(4-methylpyridin-2(1H)-one)Contains a methyl groupDifferent antimicrobial profile
Methyl 3-(4-cyclopropylpyridin-3(2H)-one)Different carbonyl positionVaries in reactivity
Ethyl 4-(cyclopropyl)-3(2H)-pyridinoneEthyl instead of methylPotentially different solubility

These comparisons underscore the distinctive characteristics of this compound and its specific biological activities.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-(4-cyclopropyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h4-6,8H,2-3,7H2,1H3

InChI Key

LOEXOYVSAOKOAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2CC2

Origin of Product

United States

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